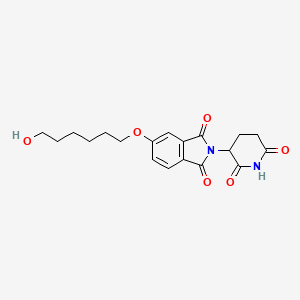
Thalidomide-5'-O-C6-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-C6-OH is a derivative of thalidomide, a compound that gained notoriety in the 1950s and 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic properties, particularly in treating multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C6-OH is a modified version designed to explore new therapeutic potentials and reduce adverse effects.
準備方法
The synthesis of Thalidomide-5’-O-C6-OH involves several steps, starting from the basic structure of thalidomideThe reaction conditions often involve the use of specific catalysts and controlled environments to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
Thalidomide-5’-O-C6-OH undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Thalidomide-5’-O-C6-OH has a wide range of scientific research applications:
Chemistry: It is used to study the effects of structural modifications on the pharmacological properties of thalidomide derivatives.
Biology: Researchers explore its potential in modulating biological pathways, particularly those involved in inflammation and immune response.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
作用機序
The mechanism of action of Thalidomide-5’-O-C6-OH involves its interaction with molecular targets such as cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This interaction leads to the degradation of specific proteins involved in disease pathways . The compound modulates the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukins, contributing to its anti-inflammatory and immunomodulatory effects .
類似化合物との比較
Thalidomide-5’-O-C6-OH is compared with other thalidomide derivatives such as lenalidomide and pomalidomide. These compounds share similar mechanisms of action but differ in their potency and side effect profiles . Thalidomide-5’-O-C6-OH is unique in its specific modifications, which aim to enhance therapeutic effects while minimizing adverse reactions .
Similar Compounds
- Lenalidomide
- Pomalidomide
- Mezigdomide
- Iberdomide
Thalidomide-5’-O-C6-OH represents a promising avenue for developing new therapeutic agents with improved safety and efficacy profiles.
特性
分子式 |
C19H22N2O6 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(6-hydroxyhexoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C19H22N2O6/c22-9-3-1-2-4-10-27-12-5-6-13-14(11-12)19(26)21(18(13)25)15-7-8-16(23)20-17(15)24/h5-6,11,15,22H,1-4,7-10H2,(H,20,23,24) |
InChIキー |
RDGPRZVSZMTRIK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



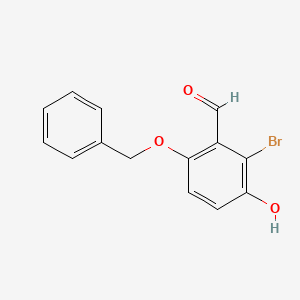
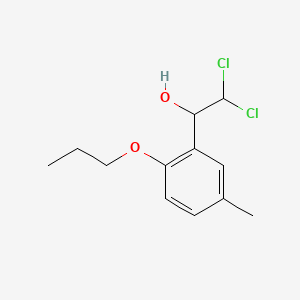


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

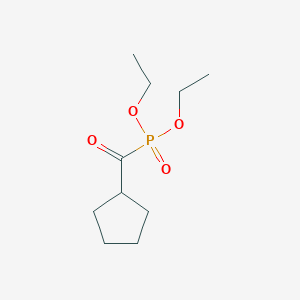
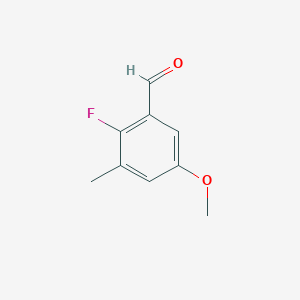

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
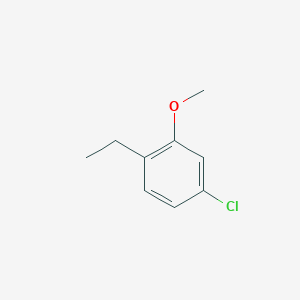
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
